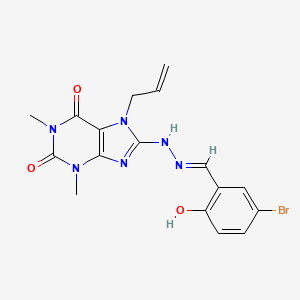

(E)-7-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O3/c1-4-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)21-19-9-10-8-11(18)5-6-12(10)25/h4-6,8-9,25H,1,7H2,2-3H3,(H,20,21)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBXTRPUNXHBFM-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-allyl-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.22 g/mol. The structural features include a purine core modified with an allyl group and a hydrazinyl moiety linked to a bromo-substituted phenolic compound.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogenic microorganisms. For instance:

- Study Findings : A study published in Molecules indicated that derivatives of purine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Mechanism : The proposed mechanism involves the inhibition of bacterial DNA synthesis via interference with DNA gyrase activity.

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to G0/G1 phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Poly(ADP-ribose) Polymerase (PARP) : Research indicates that certain derivatives can inhibit PARP activity, which is crucial for DNA repair mechanisms . This inhibition can enhance the efficacy of existing cancer therapies by preventing cancer cells from repairing DNA damage.

Data Tables

Discussion

The biological activities of this compound highlight its potential as a lead compound in drug development. Its dual action as an antimicrobial and anticancer agent could be particularly beneficial in treating infections in cancer patients or developing novel therapeutic strategies.

Scientific Research Applications

Structural Characteristics

The compound features a purine core modified with an allyl group and a hydrazine moiety attached to a benzylidene derivative. The presence of a bromine atom and a hydroxyl group may contribute to its biological activity by enhancing its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Enzyme inhibition |

These findings suggest that the compound may serve as a potential candidate for cancer therapy, particularly in targeting breast and cervical cancers.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. Results indicate that it effectively scavenges free radicals, which could protect cells from oxidative stress.

Antioxidant Assay Results

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM |

| ABTS Radical Scavenging | IC50 = 25 µM |

These results highlight the compound's potential utility in preventing oxidative damage in biological systems.

Receptor Interactions

The compound has shown promise in binding to serotonin receptors, suggesting neuropharmacological effects that could be beneficial in treating mood disorders. This dual activity makes it an interesting candidate for further investigation in both cancer therapy and neuropharmacology.

Synthesis and Modification

The synthesis of this compound involves several steps, including the formation of the hydrazine derivative and subsequent modifications to introduce the allyl group and brominated phenolic structure. This multi-step synthesis allows for the fine-tuning of biological activity through structural variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.